2,5-Dimethylbenzonitrile
Overview
Description
2,5-Dimethylbenzonitrile is an organic compound with the molecular formula C₉H₉N. It is a derivative of benzonitrile, where two methyl groups are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group in this compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens, sulfonic acids, or nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products Formed:
Oxidation: 2,5-Dimethylbenzoic acid.
Reduction: 2,5-Dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-dimethylbenzonitrile primarily involves its reactivity due to the nitrile group and the substituted benzene ring. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These reactions are facilitated by the electronic effects of the methyl groups, which influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Benzonitrile: The parent compound without the methyl substitutions.
2,4-Dimethylbenzonitrile: A similar compound with methyl groups at the 2nd and 4th positions.
3,5-Dimethylbenzonitrile: A compound with methyl groups at the 3rd and 5th positions.
Uniqueness: 2,5-Dimethylbenzonitrile is unique due to the specific positioning of the methyl groups, which affects its chemical reactivity and physical properties. This positioning can influence the compound’s behavior in various chemical reactions, making it distinct from other dimethylbenzonitrile isomers .
Properties
IUPAC Name |
2,5-dimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOQTENKIVKILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160131 | |
Record name | Benzonitrile, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13730-09-1 | |
Record name | 2,5-Dimethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13730-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZONITRILE, 2,5-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TH0CCO586 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2,5-dimethylbenzonitrile and what molecular information do they provide?
A1: The researchers employed both infrared (IR) and Raman spectroscopy to analyze this compound. [, ] IR spectroscopy examines the absorption of infrared light by molecules, revealing information about molecular vibrations and functional groups present. Raman spectroscopy, on the other hand, studies the scattering of light by molecules, providing complementary information about molecular vibrations. By combining these techniques, researchers gain a comprehensive understanding of the molecule's vibrational modes, which are crucial for understanding its structure-property relationships.
Q2: The abstract of one paper mentions calculating the "umbrella vibration (mode 11)." What is the significance of this specific vibration in this compound?
A2: The "umbrella vibration" refers to a specific vibrational mode where atoms move in a concerted manner, resembling the opening and closing of an umbrella. In the case of this compound, this mode (mode 11) likely involves the methyl (-CH3) groups attached to the benzene ring. [] Calculating the frequency of this vibration and comparing it to experimental observations helps validate the assumed molecular structure and provides insights into the molecule's flexibility and potential energy landscape.
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